molecular formula C19H19N3O4S2 B11597311 2-(3-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(3-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B11597311
M. Wt: 417.5 g/mol
InChI Key: VJXRDQNQPPQAOG-UHFFFAOYSA-N
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Description

2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of 2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 3-ethylphenol with chloroacetyl chloride to form 2-(3-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-[(1,3-thiazol-2-yl)sulfamoyl]aniline to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer research.

Comparison with Similar Compounds

Similar compounds to 2-(3-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE include other benzenesulfonamides and thiazole derivatives. Some examples are:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-(3-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C19H19N3O4S2/c1-2-14-4-3-5-16(12-14)26-13-18(23)21-15-6-8-17(9-7-15)28(24,25)22-19-20-10-11-27-19/h3-12H,2,13H2,1H3,(H,20,22)(H,21,23)

InChI Key

VJXRDQNQPPQAOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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